molecular formula C3H10NO4P B014630 3-(N-Hydroxyamino)propyl Phosphonate CAS No. 66508-11-0

3-(N-Hydroxyamino)propyl Phosphonate

Cat. No. B014630
M. Wt: 155.09 g/mol
InChI Key: CRZNAZZXMBDMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04206156

Procedure details

A solution of dibutyl 3-(N-benzyloxy-N-ethoxycarbonylamino)propylphosphonate (6.72 g.) in acetic acid (70 ml.) and conc. hydrochloric acid (70 ml.) was refluxed with stirring for 48 hours. The reaction mixture was concentrated under reduced pressure to give an oily residue, to which there was added water (30 ml.). The solution was washed with ethyl acetate (20 ml.), treated with activated charcoal and then concentrated under reduced pressure to give an oily residue (2.60 g.). The residue was dissolved in water (5 ml.). To the solution was added pyridine (1.08 g.) and ethanol (2 ml.). The mixture was allowed to stand overnight at ambient temperature to give crystalline 3-(N-hydroxyamino)propylphosphonic acid (1.12 g.).
Name
dibutyl 3-(N-benzyloxy-N-ethoxycarbonylamino)propylphosphonate
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][N:9]([CH2:15][CH2:16][CH2:17][P:18](=[O:29])([O:24]CCCC)[O:19]CCCC)C(OCC)=O)C1C=CC=CC=1.N1C=CC=CC=1.C(O)C>C(O)(=O)C.Cl.O>[OH:8][NH:9][CH2:15][CH2:16][CH2:17][P:18](=[O:19])([OH:29])[OH:24]

Inputs

Step One
Name
dibutyl 3-(N-benzyloxy-N-ethoxycarbonylamino)propylphosphonate
Quantity
6.72 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON(C(=O)OCC)CCCP(OCCCC)(OCCCC)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily residue
WASH
Type
WASH
Details
The solution was washed with ethyl acetate (20 ml.)
ADDITION
Type
ADDITION
Details
treated with activated charcoal
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily residue (2.60 g.)
WAIT
Type
WAIT
Details
to stand overnight at ambient temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ONCCCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.